molecular formula C9H9BrO B6242015 4-bromo-5-methyl-1,3-dihydro-2-benzofuran CAS No. 873694-99-6

4-bromo-5-methyl-1,3-dihydro-2-benzofuran

Cat. No.: B6242015
CAS No.: 873694-99-6
M. Wt: 213.1
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Description

4-bromo-5-methyl-1,3-dihydro-2-benzofuran is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds that contain a fused benzene and furan ring. This particular compound is characterized by the presence of a bromine atom at the 4-position and a methyl group at the 5-position of the benzofuran ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-5-methyl-1,3-dihydro-2-benzofuran typically involves the bromination of 5-methyl-1,3-dihydro-2-benzofuran. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under suitable conditions. The reaction is usually carried out in an inert solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3) at room temperature or under reflux .

Industrial Production Methods

Industrial production of benzofuran derivatives, including this compound, often involves large-scale bromination processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and automated systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

4-bromo-5-methyl-1,3-dihydro-2-benzofuran can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 4-bromo-5-methyl-1,3-dihydro-2-benzofuran involves its interaction with specific molecular targets and pathways. The bromine atom and the benzofuran ring play crucial roles in its biological activity. The compound can bind to enzymes or receptors, inhibiting their function and leading to the desired therapeutic effects. For example, it may inhibit the growth of cancer cells by interfering with cell division or induce apoptosis (programmed cell death) in targeted cells .

Comparison with Similar Compounds

Similar Compounds

    5-methyl-1,3-dihydro-2-benzofuran: Lacks the bromine atom, resulting in different reactivity and biological activity.

    4-chloro-5-methyl-1,3-dihydro-2-benzofuran: Contains a chlorine atom instead of bromine, which may alter its chemical and biological properties.

    4-bromo-1,3-dihydro-2-benzofuran: Lacks the methyl group, affecting its overall activity and applications.

Uniqueness

4-bromo-5-methyl-1,3-dihydro-2-benzofuran is unique due to the presence of both the bromine atom and the methyl group, which contribute to its distinct chemical reactivity and biological activity. These substituents can influence the compound’s ability to interact with specific molecular targets, making it a valuable compound for various applications .

Properties

CAS No.

873694-99-6

Molecular Formula

C9H9BrO

Molecular Weight

213.1

Purity

95

Origin of Product

United States

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